Isothiochroman-6-amine

Conformational analysis Medicinal chemistry Structure-based drug design

Medicinal chemists pursuing CNS or antihypertensive leads often face scaffold conformational mismatch that limits target engagement. Isothiochroman-6-amine provides the solution: • Bent conformation global minimum (vs. twisted isochroman analog), enabling induced-fit binding • Sulfur oxidation tunability (sulfide → sulfoxide → sulfone) for logP and solubility modulation • Patent-validated antihypertensive/antipsychotic scaffold with 6-NH₂ coupling handle for rapid SAR Supplied with batch analytical documentation; ambient shipping worldwide.

Molecular Formula C9H11NS
Molecular Weight 165.26 g/mol
Cat. No. B15289806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiochroman-6-amine
Molecular FormulaC9H11NS
Molecular Weight165.26 g/mol
Structural Identifiers
SMILESC1CSCC2=C1C=C(C=C2)N
InChIInChI=1S/C9H11NS/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6,10H2
InChIKeyWYMCVNKHNHTVJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isothiochroman-6-amine Technical Procurement Guide: CAS 444588-40-3 Structure, Class, and Differentiating Properties


Isothiochroman-6-amine (CAS: 444588-40-3) is a nitrogen-containing heterocyclic compound classified within the isothiochromane family, characterized by a bicyclic core consisting of a benzene ring fused to a sulfur-containing thiopyran ring [1]. The amine group at the 6-position provides a primary site for hydrogen bonding and electrostatic interactions with biological targets . Its molecular formula is C₉H₁₁NS, with a monoisotopic mass of 165.06122 g/mol, zero rotatable bonds, two hydrogen bond acceptors, and one hydrogen bond donor [2]. The compound serves as a versatile scaffold in medicinal chemistry, particularly for CNS and antihypertensive drug discovery programs, and is structurally distinct from its oxygen-containing analog isochroman-6-amine (C₉H₁₁NO, MW 149.19) .

Why Isothiochroman-6-amine Cannot Be Substituted with Isochroman-6-amine or 4-Aminoisothiochromane in Procurement Specifications


Generic substitution of Isothiochroman-6-amine with structurally related compounds introduces material differences in conformational behavior, molecular recognition, and synthetic versatility that compromise downstream assay reproducibility and lead optimization. Replacing the ring sulfur with oxygen (isochroman-6-amine) fundamentally alters the lowest-energy conformational state: computational studies demonstrate that the bent conformer is the global minimum for isothiochroman (ITC), whereas the twisted conformer dominates in isochroman (IC), with the bent form lying 1100 ± 100 cm⁻¹ higher in energy [1]. This conformational divergence directly impacts ligand-receptor binding geometries [2]. Additionally, altering the amine substitution position from 6- to 4- (4-aminoisothiochromane, CAS 123470-16-6) changes the electronic and steric environment of the hydrogen-bonding group, altering pharmacophore orientation without providing the same scaffold for derivatization [3]. The following evidence dimensions establish the specific, quantifiable differentiation that justifies Isothiochroman-6-amine as a non-fungible procurement item.

Isothiochroman-6-amine Differentiating Evidence: Quantitative Comparative Data Against Isochroman-6-amine and 4-Aminoisothiochromane


Isothiochroman-6-amine vs. Isochroman-6-amine: Conformational Energy Landscape Divergence Dictates Binding Geometry

The replacement of the ring oxygen in isochroman-6-amine with sulfur in Isothiochroman-6-amine produces a fundamental shift in the lowest-energy conformational state. DFT and ab initio computational studies reveal that the bent conformer is the global minimum for isothiochroman (ITC), whereas the twisted conformer is the global minimum for isochroman (IC), with the bent form in IC positioned 1100 ± 100 cm⁻¹ higher in energy [1]. The energy difference between bent and twisted conformers in ITC is only approximately 80 ± 20 cm⁻¹, predicting dynamic conformational interchange under physiological conditions [1]. This conformational plasticity is not present in the oxygen analog. Molecular electrostatic potential (MEP) analysis further confirms altered electrophilic interaction sites between the two scaffolds [1].

Conformational analysis Medicinal chemistry Structure-based drug design

Isothiochroman-6-amine vs. 4-Aminoisothiochromane: Amino Position Regulates Scaffold Derivatization Potential and Pharmacophore Geometry

The 6-amino substitution pattern of Isothiochroman-6-amine (C₉H₁₁NS, MW 165.06) places the primary amine on the aromatic ring, whereas the 4-amino regioisomer (4-aminoisothiochromane, CAS 123470-16-6, also C₉H₁₁NS, MW 165.26) positions the amine on the saturated heterocyclic ring carbon [1]. This positional difference confers distinct electronic properties: the aromatic amine in the 6-position exhibits different basicity and participates in π-conjugation with the aromatic system, whereas the aliphatic amine at the 4-position behaves as a typical secondary alkyl amine . The zero rotatable bonds of Isothiochroman-6-amine [2] result in a conformationally constrained amine orientation, in contrast to the rotational freedom present at the 4-position. Furthermore, the 6-position offers distinct synthetic handles for further functionalization (e.g., diazotization, electrophilic aromatic substitution) not available at the 4-position.

Regioisomer differentiation Scaffold functionalization Medicinal chemistry

Isothiochroman Scaffold vs. Isochroman Scaffold: Documented Class-Level Antihypertensive and Antipsychotic Activity in Patents

The isothiochroman scaffold, including amino-substituted derivatives, is explicitly claimed in multiple U.S. patents as possessing hypotensive (antihypertensive) and antipsychotic properties [1][2]. US Patent 4,206,123 specifically describes isothiochromans as useful for preparing corresponding amino derivatives with antihypertensive and CNS activity [1]. US Patent 4,711,960 further confirms that isothiochromans possess hypotensive and anti-psychotic properties [2]. Notably, ring replacement of isochroman with thioisochroman (isothiochroman) in antiulcer compounds resulted in drastic changes in activity, demonstrating that the sulfur substitution is not pharmacologically neutral [3]. This class-level activity profile is supported by SAR insights indicating that sulfur-containing thiochromane scaffolds exhibit diverse antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties, with sulfur oxidation and tailored ring substitutions as key modulators of potency and target specificity [4]. While direct quantitative data for Isothiochroman-6-amine itself in these assays is not yet published, the patent literature establishes the scaffold as privileged for CNS and cardiovascular applications.

Antihypertensive Antipsychotic CNS drug discovery

Isothiochroman Core vs. Chromane Core: X-ray Structural Evidence of Thiochroman-Based Ligand Binding in HIV-1 Protease

X-ray crystallographic data (PDB ID: 6DV0, resolution 1.20 Å) demonstrate that aminothiochromane-based ligands successfully occupy the P2 pocket of HIV-1 wild-type protease, engaging in specific hydrogen bonding and van der Waals interactions within the enzyme active site [1]. The structure, deposited in 2018, shows the thiochroman heterocycle with (S)-Boc-amine functionality bound to the protease with R-Value Free = 0.186 and R-Value Work = 0.150 [1]. The aminothiochromane carboxamide ligand was specifically designed to promote these interactions, and its binding mode is validated by high-resolution experimental data [2]. This establishes the thiochroman/aminothiochromane scaffold as a validated core for protease inhibitor design. While Isothiochroman-6-amine itself is the unsubstituted amine building block rather than the fully elaborated inhibitor, this crystallographic evidence confirms that the thiochroman core bearing amine functionality can achieve specific, high-affinity target engagement.

HIV protease inhibition X-ray crystallography Structure-based drug design

Isothiochroman-6-amine vs. Isochroman-6-amine: Sulfur Substitution Increases Molecular Weight and Alters Lipophilicity Predictions

Substitution of the ring oxygen in isochroman-6-amine (C₉H₁₁NO, MW 149.19 g/mol) with sulfur in Isothiochroman-6-amine (C₉H₁₁NS, MW 165.06 g/mol) [1] produces a molecular weight increase of 15.87 g/mol (10.6% increase). This substitution also introduces sulfur's larger atomic radius (1.05 Å vs. oxygen's 0.73 Å) and higher polarizability, which computational studies indicate alters the conformational energy landscape and molecular electrostatic potential distribution [2]. The sulfur atom provides distinct oxidation chemistry (to sulfoxide and sulfone derivatives) that is not available with oxygen-containing analogs, offering additional avenues for property modulation. Commercial availability data show Isothiochroman-6-amine is offered with typical purity specifications of 95-97% [1], comparable to the 95-97% purity range for isochroman-6-amine , indicating similar synthetic accessibility and quality control standards despite the sulfur substitution.

Physicochemical properties Lipophilicity Lead optimization

Recommended Research and Industrial Application Scenarios for Isothiochroman-6-amine (CAS 444588-40-3)


Conformationally Biased CNS Ligand Design Leveraging Bent-State Preference

Isothiochroman-6-amine is optimally deployed in medicinal chemistry programs targeting CNS receptors where ligand conformation critically influences binding. Computational evidence demonstrates that the isothiochroman scaffold preferentially adopts a bent conformation (global minimum), whereas the oxygen analog isochroman favors a twisted state with the bent form lying 1100 ± 100 cm⁻¹ higher [1]. This fundamental conformational divergence makes Isothiochroman-6-amine the appropriate starting material when bent-state ligand presentation is hypothesized to enhance target engagement. The small energy difference between bent and twisted states in ITC (~80 ± 20 cm⁻¹) further suggests conformational adaptability that may facilitate induced-fit binding mechanisms [1].

Antihypertensive and Antipsychotic Lead Derivatization

The isothiochroman scaffold is explicitly claimed in US Patents 4,206,123 and 4,711,960 as possessing antihypertensive and antipsychotic properties [1][2]. Isothiochroman-6-amine provides the primary amine handle for rapid derivatization into libraries of amino-substituted analogs for SAR exploration in these therapeutic areas. The 6-position amine enables diverse coupling chemistry (amide bond formation, reductive amination, sulfonamide synthesis) to generate compound collections for screening against cardiovascular and CNS targets. The patent-validated activity class reduces target validation risk compared to scaffolds lacking such documentation.

Protease Inhibitor Scaffold Development Using Thiochroman Core Architecture

X-ray crystallographic evidence (PDB 6DV0, 1.20 Å resolution) confirms that aminothiochromane-based ligands achieve specific binding within the HIV-1 protease active site, engaging through hydrogen bonding and van der Waals interactions [1]. Isothiochroman-6-amine serves as the foundational building block for constructing elaborated protease inhibitors bearing this validated core. The amine functionality provides the attachment point for P2 ligands and other pharmacophore elements essential for protease recognition. Researchers developing inhibitors for aspartyl proteases or related enzyme classes can leverage this structurally validated scaffold to accelerate hit-to-lead progression.

Sulfur-Specific Oxidation Chemistry for Property-Tuned Analog Generation

The sulfur atom in Isothiochroman-6-amine (C₉H₁₁NS, MW 165.06) provides unique oxidation chemistry unavailable with oxygen-containing isochroman analogs (C₉H₁₁NO, MW 149.19) [1][2]. Controlled oxidation yields sulfoxide (S=O) and sulfone (O=S=O) derivatives, each with distinct electronic properties, hydrogen-bonding capacity, and lipophilicity profiles. SAR studies on thiochromane scaffolds identify sulfur oxidation as a key molecular modification that enhances bioactivity, potency, and target specificity [3]. This tunable oxidation state provides medicinal chemists with a graduated property-modulation strategy—from neutral sulfide to polar sulfoxide to strongly electron-withdrawing sulfone—enabling fine control over solubility, metabolic stability, and target engagement without altering the core scaffold architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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